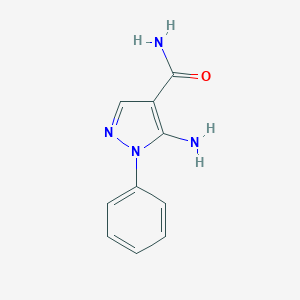

5-Amino-1-phenyl-1H-pyrazole-4-carboxamide

Description

Properties

IUPAC Name |

5-amino-1-phenylpyrazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O/c11-9-8(10(12)15)6-13-14(9)7-4-2-1-3-5-7/h1-6H,11H2,(H2,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBKSUPKIDNXMMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=C(C=N2)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90274334 | |

| Record name | 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90274334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50427-77-5 | |

| Record name | 50427-77-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50566 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 50427-77-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11602 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90274334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Amino-1-phenyl-4-pyrazolecarboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide

This whitepaper provides a comprehensive overview of the primary synthesis pathways for 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide, a key heterocyclic compound with significant interest in pharmaceutical and agrochemical research.[1][2] This guide is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic routes.

Core Synthesis Strategies

The synthesis of this compound predominantly proceeds through two main strategies:

-

Cyclocondensation followed by hydrolysis: This common and versatile approach involves the initial formation of the pyrazole ring as a carbonitrile derivative, which is subsequently hydrolyzed to the target carboxamide.

-

Multi-component one-pot synthesis: This efficient method combines multiple starting materials in a single reaction vessel to directly form a precursor to the target molecule.

Pathway 1: Cyclocondensation of Phenylhydrazine with a Malononitrile Derivative and Subsequent Hydrolysis

This pathway is a widely employed and reliable method for the synthesis of this compound. It involves a two-step process: the formation of 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile, followed by its hydrolysis.

Step 1: Synthesis of 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile

The initial step involves the reaction of phenylhydrazine with an activated malononitrile derivative, such as (ethoxymethylene)malononitrile. This reaction proceeds via a Michael-type addition followed by cyclization.[3]

Experimental Protocol:

A mixture of (ethoxymethylene)malononitrile (1.2 mmol) and phenylhydrazine (1.2 mmol) in absolute ethanol (2 mL) is refluxed for 4 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (50 mL) and washed with water (30 mL). The organic layer is dried and concentrated to yield the crude product, which can be purified by recrystallization.[3]

| Parameter | Value | Reference |

| Reactants | (Ethoxymethylene)malononitrile, Phenylhydrazine | [3] |

| Solvent | Absolute Ethanol | [3] |

| Temperature | Reflux | [3] |

| Reaction Time | 4 hours | [3] |

| Yield | Up to 83% | [4] |

| Melting Point | 166°C | [4] |

Step 2: Hydrolysis of 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile to this compound

The carbonitrile intermediate is then hydrolyzed to the desired carboxamide. This can be achieved under either acidic or basic conditions.

Acidic Hydrolysis Protocol:

Pulverized 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile is added portionwise to stirred concentrated sulfuric acid. The mixture is stirred for one hour and then poured onto an ice-water mixture. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be recrystallized from an acetone-hexane mixture.[5]

Basic Hydrolysis Protocol:

A mixture of 5-amino-1-(p-fluorophenyl)-4-pyrazolecarbonitrile (as an example) (7.50 g), 2N sodium hydroxide (150 mL), and absolute ethanol (150 mL) is heated under reflux for 2 hours. The solution is then evaporated under reduced pressure to 150 mL and chilled. The resulting crystals are collected by filtration, washed with water, and air-dried.[5]

| Parameter | Acidic Hydrolysis | Basic Hydrolysis | Reference |

| Reagent | Concentrated Sulfuric Acid | 2N Sodium Hydroxide | [5] |

| Solvent | - | Absolute Ethanol | [5] |

| Temperature | Room Temperature | Reflux | [5] |

| Reaction Time | 1 hour | 2 hours | [5] |

| Yield | Not specified | Good yields | [5] |

| Melting Point | 155-156°C (for a derivative) | 242-243.5°C (for a derivative) | [5] |

Synthesis Pathway Diagram:

Caption: Pathway 1: Cyclocondensation and Hydrolysis.

Pathway 2: Three-Component One-Pot Synthesis

This approach offers a more streamlined synthesis by combining phenylhydrazine, a benzaldehyde derivative, and malononitrile in a single reaction vessel, often in the presence of a catalyst. This method is advantageous due to its simplicity and often eco-friendly reaction conditions.[6][7]

Experimental Protocol:

In a test tube, a mixture of phenylhydrazine (1 mmol), a benzaldehyde derivative (1 mmol), malononitrile (1 mmol), and a catalyst (e.g., LDH@PTRMS@DCMBA@CuI, 0.05 g) is stirred in a water/ethanol solvent mixture (1:1, 1 mL) at 55°C. The reaction progress is monitored by TLC. Upon completion, the mixture is cooled to room temperature, and the product is isolated.[6][8]

| Parameter | Value | Reference |

| Reactants | Phenylhydrazine, Benzaldehyde derivative, Malononitrile | [6][8] |

| Catalyst | LDH@PTRMS@DCMBA@CuI (example) | [6] |

| Solvent | H₂O/EtOH (1:1) | [6][8] |

| Temperature | 55°C | [6][8] |

| Reaction Time | 15–27 min | [6] |

| Yield | 85–93% | [6] |

Synthesis Pathway Diagram:

Caption: Pathway 2: Three-Component One-Pot Synthesis.

Experimental Workflow Overview

The general workflow for the synthesis and purification of this compound is outlined below.

Caption: General Experimental Workflow.

Conclusion

The synthesis of this compound can be effectively achieved through multiple synthetic routes. The choice of pathway may depend on factors such as the availability of starting materials, desired yield, and scalability. The two-step cyclocondensation-hydrolysis method is a classic and well-documented approach, while the one-pot multi-component reaction offers a more efficient and environmentally friendly alternative. The detailed protocols and data presented in this guide provide a solid foundation for the successful synthesis of this important heterocyclic compound in a laboratory setting.

References

- 1. tandfonline.com [tandfonline.com]

- 2. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. US3760084A - Method of using 5-amino-1-phenyl or substituted phenyl-4-pyrazolecarbonitriles or carbox-amides - Google Patents [patents.google.com]

- 6. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

The Biological Activity of 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide and its derivatives. This pyrazole core structure is a versatile scaffold in medicinal chemistry, demonstrating a range of biological activities. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows.

Disclaimer: The majority of the specific quantitative biological data and detailed signaling pathway information presented herein pertains to a highly active derivative of this compound, which serves as a key example of the potential of this chemical scaffold. Publicly available information on the biological activity of the parent compound is limited. The experimental protocols provided are based on established, standard methodologies for the types of assays discussed, as the specific, detailed protocols from the primary literature could not be fully accessed. The synthesis protocol is a representative method based on the synthesis of similar compounds.

Core Compound and Derivatives

This compound is a heterocyclic compound that has garnered interest as a building block for the synthesis of various biologically active molecules.[1] Its derivatives have shown promise in several therapeutic areas, including oncology and inflammatory diseases.

Quantitative Biological Data

The primary biological activity identified for derivatives of this compound is the inhibition of Fibroblast Growth Factor Receptors (FGFRs). A representative derivative, compound 10h from a study by Deng et al. (2024), has demonstrated potent pan-FGFR inhibitory activity.[2]

Table 1: In Vitro Kinase Inhibitory Activity of Compound 10h

| Target Kinase | IC50 (nM) |

| FGFR1 | 46 |

| FGFR2 | 41 |

| FGFR3 | 99 |

| FGFR2 V564F Mutant | 62 |

| Data from Deng, W., et al. (2024).[2] |

Table 2: In Vitro Anti-proliferative Activity of Compound 10h

| Cell Line | Cancer Type | IC50 (nM) |

| NCI-H520 | Lung Cancer | 19 |

| SNU-16 | Gastric Cancer | 59 |

| KATO III | Gastric Cancer | 73 |

| Data from Deng, W., et al. (2024).[2] |

Mechanism of Action

Derivatives of this compound have been shown to act as covalent inhibitors of FGFRs. The representative compound, 10h , was found to irreversibly bind to FGFR1, as confirmed by an X-ray co-crystal structure.[2] This covalent binding likely contributes to its potent and sustained inhibitory activity.

The broader class of 5-aminopyrazoles has been associated with the inhibition of various kinases, including p56 Lck, and has been investigated for other activities such as NPY5 antagonism and CRF-1 receptor antagonism.[3] Additionally, pyrazole derivatives have been explored as inhibitors of IRAK4, a key transducer in inflammatory signaling pathways.[4]

Signaling Pathways

The primary signaling pathway modulated by the active derivatives of this compound is the FGFR signaling cascade. Aberrant activation of this pathway is implicated in various cancers.

References

- 1. US3760084A - Method of using 5-amino-1-phenyl or substituted phenyl-4-pyrazolecarbonitriles or carbox-amides - Google Patents [patents.google.com]

- 2. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PMC [pmc.ncbi.nlm.nih.gov]

5-Amino-1-phenyl-1H-pyrazole-4-carboxamide: A Versatile Heterocyclic Scaffold for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-1-phenyl-1H-pyrazole-4-carboxamide is a versatile heterocyclic compound that has garnered significant attention in medicinal chemistry. Its unique structural features, including multiple sites for functionalization, make it an attractive scaffold for the design and synthesis of a diverse range of biologically active molecules. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and therapeutic applications of this core structure, with a focus on its utility in the development of novel drug candidates. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Chemical Properties and Synthesis

The this compound core possesses several reactive sites that allow for diverse chemical modifications. The amino group at the C5 position and the carboxamide group at the C4 position are the primary points for derivatization, enabling the synthesis of a wide array of analogues with varied pharmacological profiles.

Synthesis of the Core Scaffold

A common synthetic route to this compound involves a multi-step process starting from readily available starting materials. A representative synthetic scheme is outlined below:

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate

-

In a round-bottom flask, dissolve ethyl 2-cyano-3-ethoxyacrylate and an equimolar amount of phenylhydrazine in absolute ethanol.

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product, ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate, will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

Step 2: Amidation to this compound

-

Suspend the ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate obtained in the previous step in a solution of aqueous ammonia or alcoholic ammonia.

-

Heat the mixture in a sealed vessel at a temperature ranging from 100-150 °C for several hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and collect the precipitated product by filtration.

-

Wash the solid with water and a small amount of cold ethanol, then dry to yield this compound.

Biological Activities and Therapeutic Potential

The this compound scaffold has been extensively explored for its potential in various therapeutic areas. Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Anticancer Activity

A significant area of research has focused on the development of anticancer agents based on this scaffold. Derivatives have shown potent activity against a range of cancer cell lines by targeting key signaling pathways involved in tumor growth and proliferation.

Kinase Inhibition: Many derivatives of this compound have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.

-

Fibroblast Growth Factor Receptor (FGFR) Inhibitors: Aberrant FGFR signaling is implicated in various cancers. Covalent inhibitors based on the 5-amino-1H-pyrazole-4-carboxamide scaffold have been designed to target both wild-type and mutant forms of FGFRs.[1] A representative compound, 10h , demonstrated nanomolar activity against FGFR1, FGFR2, and FGFR3.[1]

-

Cyclin-Dependent Kinase (CDK) Inhibitors: CDKs are key regulators of the cell cycle, and their inhibition is a validated strategy in cancer therapy. Pyrazolo[3,4-d]pyrimidine derivatives synthesized from the core scaffold have shown potent inhibitory activity against CDKs, such as CDK9.

FGFR Signaling Pathway

CDK9 Signaling in Transcription

Table 1: Anticancer Activity of this compound Derivatives

| Compound ID | Target | Cancer Cell Line | IC₅₀ (nM) | Reference |

| 10h | FGFR1 | - | 46 | [1] |

| FGFR2 | - | 41 | [1] | |

| FGFR3 | - | 99 | [1] | |

| FGFR2 V564F | - | 62 | [1] | |

| NCI-H520 (Lung) | 19 | [1] | ||

| SNU-16 (Gastric) | 59 | [1] | ||

| KATO III (Gastric) | 73 | [1] | ||

| Compound 12b | EGFRWT | A549 (Lung) | 8.21 (µM) | [2] |

| HCT-116 (Colon) | 19.56 (µM) | [2] | ||

| EGFRT790M | - | 0.236 (µM) | [2] | |

| Compound 10e | - | MCF-7 (Breast) | 11 (µM) | [1] |

| Compound 10d | - | MCF-7 (Breast) | 12 (µM) | [1] |

| Compound 14 | CDK2/cyclin A2 | MCF-7 (Breast) | 45 | [3] |

| HCT-116 (Colon) | 6 | [3] | ||

| HepG-2 (Liver) | 48 | [3] | ||

| Compound 15 | CDK2/cyclin A2 | MCF-7 (Breast) | 46 | [3] |

| HCT-116 (Colon) | 7 | [3] | ||

| HepG-2 (Liver) | 48 | [3] |

Antimicrobial Activity

Derivatives of the this compound scaffold have also been investigated for their antimicrobial properties. These compounds have shown activity against a range of bacterial and fungal pathogens.

Table 2: Antimicrobial Activity of Pyrazole Derivatives

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Compound 2f | S. aureus ATCC 25923 | 7.81 | [4] |

| S. aureus ATCC 6538 | 7.81 | [4] | |

| S. epidermidis ATCC 12228 | 7.81 | [4] | |

| MRSA (clinical isolate) | 1.96-7.81 | [4] | |

| Compound 21a | S. aureus | 62.5-125 | [5] |

| Aspergillus niger | 2.9-7.8 | [5] | |

| Compound 9 | S. aureus | 4 | [6] |

| S. epidermidis | 4 | [6] | |

| E. faecalis | 4 | [6] | |

| E. faecium | 4 | [6] | |

| Aminoguanidine-derived 1,3-diphenyl pyrazoles | S. aureus | 1-8 | [7] |

| E. coli | 1 | [7] |

Anti-inflammatory Activity

The pyrazole nucleus is a well-known pharmacophore in several non-steroidal anti-inflammatory drugs (NSAIDs). Derivatives of this compound have been evaluated for their anti-inflammatory potential, primarily through the inhibition of cyclooxygenase (COX) enzymes.

Table 3: Anti-inflammatory Activity of Pyrazole Derivatives

| Compound ID | Target | IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Compound 9 | COX-1 | 5.40 | 0.00185 | [8] |

| COX-2 | 0.01 | [8] | ||

| 5-LOX | 1.78 | [8] | ||

| Compound 13c | COX-2 | 0.03873 | - | [8] |

| Compound 2g | Lipoxygenase | 80 | - | [9] |

| Compound 3b | COX-1 | 0.46 | 0.12 | [10] |

| COX-2 | 3.82 | [10] | ||

| Compound 3g | COX-1 | 4.45 | 1.68 | [10] |

| COX-2 | 2.65 | [10] |

Experimental Protocols for Biological Evaluation

Kinase Inhibition Assay Workflow

The following diagram illustrates a general workflow for screening compounds for kinase inhibitory activity.

Experimental Protocol: In Vitro Kinase Inhibition Assay (General)

-

Prepare Reagents: Prepare solutions of the kinase, a suitable substrate, ATP, and the test compound at various concentrations in an appropriate assay buffer.

-

Kinase Reaction: In a microplate, add the kinase and the test compound (or vehicle control). After a pre-incubation period, initiate the reaction by adding the substrate and ATP.

-

Incubation: Incubate the reaction mixture at a specific temperature for a defined period to allow for substrate phosphorylation.

-

Stop Reaction: Terminate the reaction by adding a stop solution (e.g., EDTA).

-

Signal Detection: Measure the extent of substrate phosphorylation using a suitable detection method. This could involve luminescence (e.g., ADP-Glo™), fluorescence resonance energy transfer (FRET), or other techniques.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

In Vitro Anticancer Activity Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity or cell proliferation.

Experimental Protocol: MTT Assay

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Include a positive control (e.g., a known cytotoxic drug).

-

Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours) at 37 °C in a humidified CO₂ incubator.

-

MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution in each well at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Antibacterial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.

Experimental Protocol: Broth Microdilution Assay

-

Prepare Inoculum: Prepare a standardized bacterial inoculum from a fresh culture, adjusting the turbidity to a 0.5 McFarland standard.

-

Serial Dilutions: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria with no compound) and a negative control (broth with no bacteria).

-

Incubation: Incubate the plates at 37 °C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density.

Conclusion

The this compound scaffold has proven to be a highly valuable and versatile platform in the field of drug discovery. Its synthetic tractability and the diverse range of biological activities exhibited by its derivatives underscore its importance as a privileged structure in medicinal chemistry. The data and protocols presented in this guide highlight the significant potential of this scaffold in the development of novel therapeutics for a variety of diseases, particularly in the areas of oncology, infectious diseases, and inflammation. Further exploration and optimization of this core structure are likely to lead to the discovery of new and effective drug candidates.

References

- 1. Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-amino-1-phenyl-1H-pyrazole-4-carboxamide derivatives and their analogs, a class of heterocyclic compounds demonstrating significant potential in medicinal chemistry. This document details their synthesis, biological activities, and the experimental protocols utilized in their evaluation, with a focus on their anticancer and antimicrobial properties.

Core Synthesis and Derivatization

The synthesis of the this compound core scaffold is a critical starting point for the development of a diverse library of derivatives. The following sections outline the key synthetic strategies and experimental protocols.

Synthesis of the Core Scaffold: this compound

A common and effective method for the synthesis of the core scaffold involves a multi-step process, often commencing with the reaction of phenylhydrazine with a suitable three-carbon precursor. One established method involves the reaction of phenylhydrazine with (ethoxymethylene)malononitrile, followed by hydrolysis of the resulting carbonitrile to the carboxamide.[1]

Experimental Protocol: Synthesis of this compound

-

Step 1: Synthesis of 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile. A mixture of phenylhydrazine and (ethoxymethylene)malononitrile is refluxed in a suitable solvent such as ethanol. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered, washed with a cold solvent, and dried to yield 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile.[1]

-

Step 2: Hydrolysis to this compound. The synthesized 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile is then subjected to hydrolysis. This can be achieved by heating the carbonitrile in the presence of a strong acid, such as concentrated sulfuric acid, followed by neutralization.[1] Alternatively, basic hydrolysis using a reagent like potassium hydroxide in ethanol can be employed.[1] The crude product is then purified by recrystallization to afford the final this compound.

A general workflow for the synthesis is depicted below:

Caption: General synthesis workflow for the core scaffold.

Biological Activities and Structure-Activity Relationships

Derivatives of this compound have exhibited a broad spectrum of biological activities, with anticancer and antimicrobial effects being the most prominent. Structure-activity relationship (SAR) studies are crucial in guiding the design of more potent and selective analogs.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of these derivatives against various cancer cell lines. The mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as those mediated by Fibroblast Growth Factor Receptors (FGFRs) and Aurora kinases.

Table 1: Anticancer Activity of Selected this compound Derivatives

| Compound ID | Modification | Cancer Cell Line | IC50 (nM) | Reference |

| 10h | Covalent pan-FGFR inhibitor | NCI-H520 (Lung) | 19 | [2] |

| SNU-16 (Gastric) | 59 | [2] | ||

| KATO III (Gastric) | 73 | [2] | ||

| 8e | Pyrazole-pyrimidine derivative | MGC-803 | - | [3] |

| 8t | 1H-pyrazole-3-carboxamide derivative | MV4-11 (AML) | 1.22 | [4] |

FGFR Signaling Pathway Inhibition

The aberrant activation of Fibroblast Growth Factor Receptors (FGFRs) is a known driver in various cancers. Certain 5-amino-1H-pyrazole-4-carboxamide derivatives have been designed as potent inhibitors of this pathway.

Caption: Simplified FGFR signaling pathway and inhibition.

Aurora Kinase Inhibition

Aurora kinases are essential for cell cycle regulation, and their overexpression is common in many cancers. Pyrazole-based compounds have been developed as inhibitors of these kinases.

Caption: Aurora kinase signaling in the cell cycle.

Antimicrobial Activity

These compounds have also shown promise as antimicrobial agents against a range of bacterial and fungal pathogens. The mechanism of action can vary, but it often involves the disruption of essential cellular processes in the microorganisms.

Table 2: Antimicrobial Activity of Selected Pyrazole Derivatives

| Compound ID | Modification | Microorganism | MIC (µg/mL) | Reference |

| 2f | N-(1-naphthyl)-3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamide | S. aureus ATCC 25923 | 7.81 | [5] |

| S. epidermidis ATCC 12228 | 7.81 | [5] | ||

| 3 | Pyrazole derivative | E. coli | 0.25 | [6] |

| 4 | 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide | S. epidermidis | 0.25 | [6] |

| 3c | 5-Amino functionalized pyrazole | Staphylococcus genus (MDR) | 32-64 | [7] |

| 4b | 5-Amino functionalized pyrazole | Staphylococcus genus (MDR) | 32-64 | [7] |

Key Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is then correlated with kinase activity.

Protocol for Aurora Kinase Inhibition: [8][9]

-

Reagent Preparation: Prepare 1x Kinase Assay Buffer, ATP solution, and the appropriate substrate (e.g., Kemptide for Aurora A, Myelin Basic Protein for Aurora B).[8][9]

-

Master Mix Preparation: Prepare a master mix containing the kinase assay buffer, ATP, and substrate.

-

Compound Addition: Add serial dilutions of the test inhibitor to the wells of a 96-well plate.

-

Kinase Reaction: Add the diluted kinase to the wells to initiate the reaction and incubate at 30°C for 45 minutes.

-

ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40-45 minutes.

-

Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-45 minutes.

-

Luminescence Measurement: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of kinase inhibition and determine the IC50 value.

A similar protocol can be adapted for FGFR kinase inhibition, using a suitable substrate such as Poly(Glu,Tyr) 4:1.[10][11]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol: [12]

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Compound Dilution: Prepare serial twofold dilutions of the test compounds in the broth medium in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

This compound derivatives represent a promising scaffold in drug discovery, with demonstrated efficacy in both oncology and infectious disease research. The synthetic versatility of this core allows for the generation of diverse chemical libraries, enabling extensive structure-activity relationship studies. The detailed protocols and data presented in this guide are intended to facilitate further research and development of these potent therapeutic agents. Future work should focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds to advance them into preclinical and clinical development.

References

- 1. US3760084A - Method of using 5-amino-1-phenyl or substituted phenyl-4-pyrazolecarbonitriles or carbox-amides - Google Patents [patents.google.com]

- 2. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel pyrazole-5-carboxamide and pyrazole-pyrimidine derivatives: synthesis and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis, structure and antibacterial evaluation of some N-substituted 3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. promega.com [promega.com]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

The Evolving Landscape of Pyrazole-4-Carboxamides: A Deep Dive into Structure-Activity Relationships

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth analysis of the structure-activity relationships (SAR) of pyrazole-4-carboxamide compounds. This guide provides a detailed examination of the core chemical scaffold, its diverse biological targets, and the key structural modifications that dictate potency and selectivity. The document aims to serve as a critical resource for the rational design of novel therapeutics and agrochemicals.

The pyrazole-4-carboxamide core is a privileged scaffold in medicinal chemistry and agrochemistry, forming the basis of numerous commercial products and clinical candidates.[1][2] This guide synthesizes data from a wide range of scientific publications to present a consolidated overview of SAR across various applications, including their roles as fungicides, anticancer agents, and neurological modulators.

Core Insights into Structure-Activity Relationships

The biological activity of pyrazole-4-carboxamide derivatives is highly dependent on the nature and position of substituents on both the pyrazole ring and the carboxamide nitrogen. Key findings from numerous studies are summarized below, categorized by their primary biological target.

Succinate Dehydrogenase (SDH) Inhibitors: A Fungicidal Powerhouse

Pyrazole-4-carboxamides are a prominent class of fungicides that act by inhibiting succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain.[3][4] The SAR for these compounds is well-established, with specific structural features being critical for potent antifungal activity.

A generalized structure for SDHI pyrazole-4-carboxamides can be depicted as follows:

Caption: General scaffold of pyrazole-4-carboxamide SDH inhibitors.

Studies have shown that:

-

Substituents at the C3 position of the pyrazole ring , such as difluoromethyl or trifluoromethyl groups, are crucial for high activity.[4]

-

The N1 position of the pyrazole ring is often substituted with a methyl group.

-

The amide linker is an essential active group.[5]

-

The aryl group attached to the carboxamide nitrogen plays a significant role in determining the antifungal spectrum and potency. Modifications to this group, such as the introduction of thioether or ether moieties, have led to the discovery of highly potent SDHIs.[6][7]

Table 1: SAR Data for Pyrazole-4-Carboxamide SDH Inhibitors against Rhizoctonia solani

| Compound | R1 (at C3) | R2 (at N1) | Amide Substituent (Aryl Group) | EC50 (µg/mL) | Reference |

| TM-2 | CF3 | CH3 | 2-(1,3-dimethylbutyl)phenyl | Comparable to fluxapyroxad | [3] |

| 7d | CF3 | CH3 | 2-((3-chlorophenoxy)methyl)phenyl | 0.046 | [6] |

| 12b | CF3 | CH3 | 2-((4-chlorophenoxy)methyl)phenyl | 0.046 | [6] |

| 8e | CF3 | CH3 | 2-((4-chlorobenzyl)thio)phenyl | 0.012 | [7] |

| Boscalid | - | - | 2-(4-chlorophenyl)ethyl | 0.741 | [6] |

| Fluxapyroxad | CF3 | CH3 | 3-(difluoromethyl)-1-methyl-pyrazol-4-yl | 0.103 | [6] |

Fibroblast Growth Factor Receptor (FGFR) Inhibitors: Targeting Cancer

A series of 5-amino-1H-pyrazole-4-carboxamide derivatives have been developed as potent pan-FGFR covalent inhibitors, targeting both wild-type and mutant forms of the receptor which are implicated in various cancers.[8]

Key SAR findings for these inhibitors include:

-

The 5-amino group on the pyrazole ring is a critical feature for potent inhibitory activity.

-

The nature of the substituent on the carboxamide nitrogen influences both potency and selectivity.

-

The introduction of a covalent warhead , such as an acrylamide moiety, allows for irreversible binding to the FGFR kinase domain.[8]

Table 2: In Vitro Inhibitory Activity of 5-Amino-1H-Pyrazole-4-Carboxamide Derivatives against FGFR Kinases

| Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR2 V564F IC50 (nM) | Reference |

| 10h | 46 | 41 | 99 | 62 | [8] |

The binding of these inhibitors to FGFR initiates a cascade of events that can be visualized as follows:

Caption: Simplified FGFR signaling pathway and its inhibition.

Cannabinoid Receptor 1 (CB1) Antagonists: Neurological Applications

The pyrazole scaffold is also central to the design of CB1 receptor antagonists, with rimonabant being a well-known example. SAR studies have elucidated the structural requirements for potent and selective CB1 antagonism.[9][10]

Structural requirements for potent CB1 antagonistic activity include:

-

A para-substituted phenyl ring at the 5-position of the pyrazole ring.[9]

-

A carboxamido group at the 3-position .[9]

-

A 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring.[9]

Experimental Protocols

A generalized workflow for the synthesis and biological screening of novel pyrazole-4-carboxamide derivatives is outlined below.

Caption: General workflow for synthesis and screening.

General Synthesis of Pyrazole-4-Carboxamides

A common method for the synthesis of pyrazole-4-carboxamide derivatives involves the coupling of a pyrazole-4-carboxylic acid with a corresponding amine.

Materials:

-

Substituted pyrazole-4-carboxylic acid

-

Substituted amine

-

Coupling agents (e.g., EDC, HOBt)

-

Anhydrous solvent (e.g., DCM, DMF)

-

Base (e.g., triethylamine, DIPEA)

Procedure:

-

Dissolve the pyrazole-4-carboxylic acid in the anhydrous solvent.

-

Add the coupling agents (e.g., 1.2 equivalents of EDC and 1.1 equivalents of HOBt) and stir the mixture at room temperature for 30 minutes.

-

Add the substituted amine (1.0 equivalent) and the base (2.0 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired pyrazole-4-carboxamide derivative.

Succinate Dehydrogenase (SDH) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of SDH, typically using isolated mitochondria or a purified enzyme.

Materials:

-

Isolated mitochondria or purified SDH

-

Assay buffer (e.g., phosphate buffer, pH 7.4)

-

Substrate: Sodium succinate

-

Electron acceptor: 2,6-dichlorophenolindophenol (DCPIP)

-

Electron mediator: Phenazine methosulfate (PMS)

-

Test compounds dissolved in DMSO

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing the assay buffer, succinate, DCPIP, and PMS in a 96-well plate.

-

Add the test compounds at various concentrations to the wells. Include a positive control (a known SDH inhibitor) and a negative control (DMSO).

-

Initiate the reaction by adding the isolated mitochondria or purified SDH to each well.

-

Immediately measure the decrease in absorbance of DCPIP at 600 nm over time in kinetic mode at a constant temperature (e.g., 25°C).

-

Calculate the rate of reaction for each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

FGFR Kinase Activity Assay

This assay determines the inhibitory effect of compounds on the kinase activity of FGFR.

Materials:

-

Recombinant human FGFR kinase

-

Kinase assay buffer

-

ATP

-

Biotinylated peptide substrate

-

Phospho-tyrosine antibody

-

Detection reagent (e.g., HRP-conjugated secondary antibody and a chemiluminescent substrate)

-

Test compounds in DMSO

-

White 96-well microplate

-

Luminometer

Procedure:

-

Add the kinase assay buffer, test compound at various concentrations, and FGFR kinase to the wells of a microplate.

-

Initiate the kinase reaction by adding a mixture of ATP and the biotinylated peptide substrate.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding EDTA.

-

Add the phospho-tyrosine antibody and incubate to allow for binding to the phosphorylated substrate.

-

Add the detection reagent and measure the luminescence signal using a luminometer.

-

Calculate the IC50 values from the dose-response curves.

Conclusion

The pyrazole-4-carboxamide scaffold continues to be a fertile ground for the discovery of new bioactive molecules. A thorough understanding of the structure-activity relationships is paramount for the successful design of next-generation compounds with improved efficacy, selectivity, and safety profiles. This guide provides a foundational resource for researchers in this dynamic field, summarizing key SAR data and providing standardized experimental protocols to facilitate further discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. Preparation, Antifungal Activity Evaluation, and Mechanistic Studies of Unique and Structurally Novel Pyrazole-Heterocyclic-Amide Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. promega.com [promega.com]

- 4. HTScan® FGF Receptor 1 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ftb.com.hr [ftb.com.hr]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. researchgate.net [researchgate.net]

- 10. bpsbioscience.com [bpsbioscience.com]

The Therapeutic Potential of 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide: A Core Scaffold for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Amino-1-phenyl-1H-pyrazole-4-carboxamide is a versatile heterocyclic compound that has emerged as a privileged scaffold in medicinal chemistry. Its inherent structural features allow for diverse chemical modifications, leading to the development of a wide array of derivatives with significant therapeutic potential across various disease areas. This technical guide provides a comprehensive overview of the synthesis, mechanism of action, and therapeutic applications of this compound and its analogues. Particular focus is placed on their roles as potent enzyme inhibitors in oncology and inflammatory diseases. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to serve as a valuable resource for researchers in the field of drug discovery and development.

Introduction

The pyrazole nucleus is a cornerstone in the design of bioactive molecules, with numerous approved drugs incorporating this heterocyclic motif. Among the various substituted pyrazoles, this compound stands out as a crucial synthetic intermediate and a key pharmacophore. Its structural rigidity, coupled with the presence of reactive sites for chemical derivatization, makes it an attractive starting point for the synthesis of potent and selective therapeutic agents. This guide delves into the therapeutic landscape of this core structure, exploring its journey from a chemical building block to a foundation for targeted therapies.

Synthesis of this compound and Derivatives

The synthesis of the this compound core and its subsequent derivatization are critical steps in the exploration of its therapeutic potential. Various synthetic routes have been developed, often involving multi-component reactions that offer efficiency and diversity.

General Synthesis of the Pyrazole Core

A common and efficient method for the synthesis of the 5-aminopyrazole core involves a one-pot, three-component reaction. This approach typically combines an aromatic aldehyde, malononitrile, and phenylhydrazine in the presence of a suitable catalyst and solvent.

Experimental Protocol: Three-Component Synthesis

The following protocol outlines a general procedure for the synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile derivatives, which can be further hydrolyzed to the corresponding carboxamide.

-

Reaction Setup: To a solution of an appropriate aromatic aldehyde (1 mmol) and malononitrile (1 mmol) in ethanol (20 mL), add phenylhydrazine (1 mmol) and a catalytic amount of piperidine.

-

Reaction Execution: The reaction mixture is refluxed for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is filtered, washed with cold ethanol, and dried. The crude product can be purified by recrystallization from a suitable solvent like ethanol to afford the desired 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile derivative.

-

Hydrolysis to Carboxamide: The resulting pyrazolecarbonitrile can be hydrolyzed to the corresponding carboxamide by heating under reflux with a mixture of 2N sodium hydroxide and ethanol.

Therapeutic Potential and Mechanisms of Action

The therapeutic utility of the this compound scaffold is most prominently demonstrated through its derivatives, which have been shown to be potent inhibitors of several key enzymes implicated in cancer and inflammation.

Anticancer Activity

Derivatives of this compound have shown significant promise as anticancer agents, primarily through the inhibition of protein kinases that are crucial for tumor growth and survival.

Aberrant activation of Fibroblast Growth Factor Receptors (FGFRs) is a known driver in various cancers. A series of 5-amino-1H-pyrazole-4-carboxamide derivatives have been developed as pan-FGFR covalent inhibitors.[1] These compounds target both wild-type and gatekeeper mutant forms of FGFRs, addressing a key mechanism of drug resistance.[1]

Table 1: In Vitro Activity of a Representative Pan-FGFR Inhibitor (Compound 10h) [1]

| Target Enzyme | IC₅₀ (nM) |

| FGFR1 | 46 |

| FGFR2 | 41 |

| FGFR3 | 99 |

| FGFR2 V564F Mutant | 62 |

Table 2: Antiproliferative Activity of a Representative Pan-FGFR Inhibitor (Compound 10h) [1]

| Cancer Cell Line | IC₅₀ (nM) |

| NCI-H520 (Lung Cancer) | 19 |

| SNU-16 (Gastric Cancer) | 59 |

| KATO III (Gastric Cancer) | 73 |

Derivatives of this scaffold have also been investigated as inhibitors of other kinases relevant to cancer therapy, including Cyclin-Dependent Kinases (CDKs) which are key regulators of the cell cycle.

Anti-inflammatory Activity

Chronic inflammation is a key component of many diseases, and targeting inflammatory signaling pathways is a major therapeutic strategy. The this compound core has been instrumental in the development of potent anti-inflammatory agents.

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical component of the innate immune response, acting downstream of Toll-like receptors (TLRs) and IL-1 receptors (IL-1Rs). Dysregulation of this pathway is implicated in various inflammatory and autoimmune diseases. A series of 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamides, which are derivatives of the core scaffold, have been identified as potent IRAK4 inhibitors.[2]

The p38 MAPK signaling pathway plays a crucial role in the production of pro-inflammatory cytokines such as TNF-α and IL-1β. A novel class of highly selective p38 MAP kinase inhibitors based on a 5-amino-N-phenyl-1H-pyrazol-4-yl-3-phenylmethanone scaffold has been discovered.

Experimental Protocols for Biological Evaluation

The therapeutic potential of this compound derivatives is assessed through a series of in vitro and in vivo assays.

In Vitro Kinase Inhibition Assay (General Protocol)

-

Assay Principle: The ability of a compound to inhibit a specific kinase is typically measured using a biochemical assay that quantifies the phosphorylation of a substrate.

-

Procedure:

-

Recombinant human kinase is incubated with the test compound at various concentrations.

-

A specific peptide substrate and ATP are added to initiate the kinase reaction.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The amount of phosphorylated substrate is quantified, often using methods like fluorescence resonance energy transfer (FRET), luminescence, or radioactivity.

-

-

Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

Cell-Based Antiproliferative Assay (MTT Assay)

-

Assay Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

-

Procedure:

-

Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are treated with various concentrations of the test compound for a specified duration (e.g., 72 hours).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for its conversion to formazan by metabolically active cells.

-

The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm).

-

-

Data Analysis: The IC₅₀ value, representing the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Conclusion and Future Directions

This compound has proven to be a remarkably fruitful scaffold in the quest for novel therapeutic agents. Its synthetic tractability and the diverse biological activities of its derivatives underscore its importance in medicinal chemistry. The successful development of potent and selective inhibitors of key enzymes such as FGFR, IRAK4, and p38 MAPK highlights the potential of this chemical class in treating complex diseases like cancer and autoimmune disorders.

Future research should focus on several key areas:

-

Optimization of Pharmacokinetic Properties: While many derivatives show excellent in vitro potency, further optimization of their absorption, distribution, metabolism, and excretion (ADME) properties is crucial for their clinical translation.

-

Exploration of New Therapeutic Targets: The versatility of the this compound scaffold suggests that it could be adapted to target other enzymes and receptors implicated in various diseases.

-

In-depth In Vivo Studies: Comprehensive in vivo efficacy and safety studies are necessary to validate the therapeutic potential of the most promising lead compounds.

-

Investigation of the Core Compound: While much of the focus has been on its derivatives, a more thorough investigation of the intrinsic biological activities of this compound itself may reveal untapped therapeutic potential.

References

5-Amino-1-phenyl-1H-pyrazole-4-carboxamide: A Core Scaffold for Kinase Inhibitor Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The 5-amino-1-phenyl-1H-pyrazole-4-carboxamide scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the development of potent and selective kinase inhibitors. While extensive research has been conducted on various derivatives of the 5-amino-1H-pyrazole-4-carboxamide core, demonstrating significant inhibitory activity against a range of kinase targets implicated in cancer and inflammatory diseases, specific data on the kinase inhibitory profile of the parent compound, this compound, is not extensively available in public literature. This guide will provide a comprehensive overview of the synthesis, kinase targets, and biological activity of derivatives based on this core scaffold, offering valuable insights for researchers engaged in the design and development of novel kinase inhibitors.

Synthesis and Chemical Reactivity

This compound serves as a key intermediate in the synthesis of more complex heterocyclic compounds. The pyrazole ring system is typically formed through the condensation of a hydrazine derivative with a β-ketoester or a similar three-carbon precursor. The amino and carboxamide functionalities on the pyrazole ring offer multiple reaction sites for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) and the optimization of inhibitory potency and selectivity.

The general synthetic approach often involves the reaction of phenylhydrazine with a suitable cyano- or ester-containing precursor to form the pyrazole ring, followed by functional group interconversions to yield the desired carboxamide.

Kinase Inhibition Profile of Derivatives

Derivatives of the 5-amino-1H-pyrazole-4-carboxamide scaffold have demonstrated potent inhibitory activity against several important kinase families. These kinases are key components of signaling pathways that regulate cell proliferation, differentiation, survival, and inflammation. Aberrant kinase activity is a hallmark of many diseases, including cancer.

Key Kinase Targets:

-

Fibroblast Growth Factor Receptors (FGFRs): Dysregulation of FGFR signaling is implicated in various cancers. Covalent inhibitors based on the 5-amino-1H-pyrazole-4-carboxamide core have been designed to target both wild-type and mutant forms of FGFRs, showing nanomolar potency.[1]

-

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4): As a critical mediator of inflammatory signaling pathways, IRAK4 is an attractive target for autoimmune and inflammatory diseases. Pyrazolopyrimidine derivatives incorporating the 5-aminopyrazole-4-carboxamide moiety have been developed as potent IRAK4 inhibitors.[2][3]

-

Aurora Kinases: These serine/threonine kinases play a crucial role in cell cycle regulation, and their inhibition is a validated strategy in cancer therapy. Pyrazole-based compounds have been identified as potent inhibitors of Aurora kinases.

-

Cyclin-Dependent Kinases (CDKs): As key regulators of the cell cycle, CDKs are important targets for anticancer drug development. The pyrazole scaffold has been utilized to develop inhibitors of various CDKs.

-

Janus Kinases (JAKs): The JAK-STAT signaling pathway is central to immune responses, and its inhibition is a therapeutic approach for inflammatory and autoimmune disorders. Pyrazole-containing molecules have shown inhibitory activity against JAK family members.

Quantitative Data on Derivative Activity

The following table summarizes the reported inhibitory activities of various derivatives of the 5-amino-1H-pyrazole-4-carboxamide scaffold against different kinase targets. It is important to note that these values are for derivatives and not the parent compound.

| Derivative Class | Target Kinase(s) | Reported IC₅₀ Values (nM) | Reference |

| Pan-FGFR Covalent Inhibitors | FGFR1, FGFR2, FGFR3, FGFR2 V564F | 46, 41, 99, 62 | [1] |

| Pyrazolo[1,5-a]pyrimidine-3-carboxamides | IRAK4 | Potent inhibition reported, specific IC₅₀ values for derivatives are in the nanomolar range. | [2][3] |

| Pyrazol-4-yl Ureas | Aurora A, Aurora B, JAK2, Abl(T315I) | Potent dual Aurora A/B inhibition (IC₅₀ ≈ 3 nM for optimized compounds). | |

| 1H-Pyrazole-3-carboxamides | FLT3, CDK2, CDK4, CDK6 | Nanomolar inhibition of FLT3 and various CDKs. |

Experimental Protocols

Detailed experimental protocols are crucial for the evaluation of kinase inhibitors. Below is a representative methodology for a biochemical kinase inhibition assay, which can be adapted for screening compounds against various kinase targets.

General Kinase Inhibition Assay Protocol

1. Reagents and Materials:

-

Recombinant human kinase enzyme

-

Kinase-specific substrate (peptide or protein)

-

Adenosine triphosphate (ATP)

-

Test compound (this compound derivative)

-

Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled ATP [γ-³²P]ATP)

-

Microplates (e.g., 96-well or 384-well)

-

Plate reader or scintillation counter

2. Procedure:

-

Prepare a serial dilution of the test compound in an appropriate solvent (e.g., DMSO).

-

In a microplate, add the kinase assay buffer, the recombinant kinase enzyme, and the test compound at various concentrations.

-

Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP. The final ATP concentration should be at or near the Km value for the specific kinase.

-

Incubate the reaction mixture at a controlled temperature (e.g., 30°C or 37°C) for a specific period (e.g., 30-60 minutes).

-

Stop the reaction by adding a stop solution or by placing the plate on ice.

-

Detect the kinase activity. The method of detection will depend on the assay format:

-

Luminescence-based (e.g., ADP-Glo™): Measure the amount of ADP produced, which is proportional to kinase activity.

-

Fluorescence-based (e.g., Z'-LYTE™): Measure the change in fluorescence of a FRET-based peptide substrate upon phosphorylation.

-

Radiometric: Measure the incorporation of ³²P from [γ-³²P]ATP into the substrate.

-

-

Plot the percentage of kinase inhibition against the logarithm of the test compound concentration.

-

Calculate the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizations

Signaling Pathway

Caption: A simplified representation of a generic kinase signaling pathway often targeted by inhibitors.

Experimental Workflow

Caption: A typical workflow for the discovery and development of kinase inhibitors.

Conclusion

The this compound scaffold represents a highly promising starting point for the development of novel kinase inhibitors. The extensive body of research on its derivatives has demonstrated the potential to generate potent and selective inhibitors for a variety of clinically relevant kinase targets. While direct evidence of the kinase inhibitory activity of the parent compound is limited, the collective data on its derivatives strongly supports the utility of this core in kinase-focused drug discovery programs. Future investigations into the specific biological activities of this compound and the continued exploration of its derivatives are warranted to unlock the full therapeutic potential of this versatile chemical scaffold.

References

- 1. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PubMed [pubmed.ncbi.nlm.nih.gov]

physical and chemical properties of 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-1-phenyl-1H-pyrazole-4-carboxamide is a heterocyclic organic compound belonging to the pyrazole class. This scaffold is of significant interest in medicinal chemistry due to its versatile biological activities. Derivatives of this core structure have been investigated for a range of therapeutic applications, including as kinase inhibitors for the treatment of cancer. This technical guide provides a comprehensive overview of the physical and chemical properties, spectral data, synthesis, and biological relevance of this compound.

Physical and Chemical Properties

This compound is typically an off-white solid.[1] Its key physical and chemical properties are summarized in the table below. While experimental data for some properties are limited, predicted values from reliable computational models are provided.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀N₄O | [1] |

| Molecular Weight | 202.21 g/mol | [1] |

| Melting Point | 169-172 °C | [2] |

| Boiling Point (Predicted) | 423.7 ± 25.0 °C | [2] |

| Density (Predicted) | 1.41 ± 0.1 g/cm³ | [2] |

| pKa (Predicted) | 15.05 ± 0.50 | [2] |

| Solubility | Soluble in DMSO, Methanol | [2] |

| Appearance | Off-White Solid | [1] |

Spectral Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for N-H stretching of the amino and amide groups, C=O stretching of the amide, and C=N and C=C stretching of the pyrazole and phenyl rings.

-

Mass Spectrometry: The electron ionization mass spectrum is available in the NIST Chemistry WebBook and can be used to confirm the molecular weight.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would likely show distinct signals for the aromatic protons of the phenyl group, the pyrazole ring proton, and the protons of the amino and amide groups. The chemical shifts and coupling patterns would be indicative of their respective chemical environments.

-

¹³C NMR: The carbon NMR spectrum would display signals corresponding to the carbon atoms of the pyrazole and phenyl rings, as well as the carbonyl carbon of the amide group.

-

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the hydrolysis of the corresponding nitrile precursor, 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile.[5]

Reaction Scheme:

Detailed Protocol:

-

Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile in absolute ethanol.

-

Addition of Base: To this solution, add a solution of 2N sodium hydroxide.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for approximately 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Reduce the volume of the solvent under reduced pressure.

-

Precipitation: Chill the concentrated solution in an ice bath to induce precipitation of the product.

-

Isolation and Purification: Collect the resulting solid by filtration, wash with cold water, and air-dry. The crude product can be further purified by recrystallization from a suitable solvent system, such as aqueous ethanol, to yield the pure this compound.[5]

Biological Activity and Signaling Pathways

Derivatives of this compound have emerged as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs).[6] Aberrant activation of FGFR signaling is implicated in various cancers, making it a key target for therapeutic intervention.

FGFR Signaling Pathway

The FGFR signaling cascade is initiated by the binding of Fibroblast Growth Factors (FGFs) to their corresponding receptors, leading to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain. This activation triggers downstream signaling pathways that regulate cell proliferation, differentiation, migration, and survival.[7][8]

The diagram below illustrates the major downstream signaling cascades activated by FGFRs. This compound derivatives can act as covalent inhibitors, irreversibly binding to the FGFR and blocking its kinase activity, thereby inhibiting the downstream signaling events that promote tumor growth.[6]

Conclusion

This compound serves as a valuable building block in the design and synthesis of novel therapeutic agents. Its favorable physicochemical properties and amenability to chemical modification make it an attractive scaffold for drug discovery, particularly in the development of kinase inhibitors. This technical guide provides foundational information to support further research and development efforts centered on this promising compound.

References

- 1. researchgate.net [researchgate.net]

- 2. 5-AMINO-1-PHENYLPYRAZOLE-4-CARBOXAMIDE | 50427-77-5 [chemicalbook.com]

- 3. tandfonline.com [tandfonline.com]

- 4. spectrabase.com [spectrabase.com]

- 5. US3760084A - Method of using 5-amino-1-phenyl or substituted phenyl-4-pyrazolecarbonitriles or carbox-amides - Google Patents [patents.google.com]

- 6. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fibroblast growth factor (FGF) signaling in development and skeletal diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

The Pharmacological Profile of 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the known biological targets and activities of compounds derived from the 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide scaffold. This core structure is a versatile pharmacophore that has been explored for its potential in treating a range of diseases, from cancer and inflammation to fungal infections. This document summarizes key quantitative data, provides detailed experimental methodologies for target validation, and visualizes the associated signaling pathways and experimental workflows.

Known Biological Targets and Quantitative Activity

The this compound scaffold has been identified as a privileged structure in medicinal chemistry, with derivatives showing inhibitory activity against several key protein classes, primarily protein kinases and metabolic enzymes. While specific activity data for the unsubstituted parent compound is not widely published, numerous analogs have demonstrated potent and selective inhibition of several targets. The following tables summarize the inhibitory concentrations (IC50) and cellular activities of representative derivatives.

Protein Kinase Inhibition

Compounds based on this scaffold are notable for their interaction with the ATP-binding pocket of various protein kinases involved in oncology and inflammatory signaling pathways.

Table 1: In Vitro Kinase Inhibition by 5-Aminopyrazole Derivatives

| Derivative | Target Kinase | IC50 (nM) | Assay Platform |

| Compound 10h (a pan-FGFR covalent inhibitor) | FGFR1 | 46 | Biochemical Assay |

| FGFR2 | 41 | Biochemical Assay | |

| FGFR3 | 99 | Biochemical Assay | |

| FGFR2 V564F Mutant | 62 | Biochemical Assay | |

| A 5-aminopyrazole derivative | p38α MAP Kinase | Potent (specific IC50 not detailed in source) | Biochemical Assay |

| Various pyrazole hybrids | VEGFR-2 | 60.83 - 129.30 | In vitro Enzyme Assay |

| Pyrazolo[1,5-a]pyrimidine derivative | IRAK4 | < 1 (for exemplified compound) | TR-FRET Kinase Assay |

Note: The specific structures of the derivatives can be found in the cited literature.

Cellular and Anti-proliferative Activity

The in vitro kinase inhibition often translates to potent effects in cell-based models of disease, particularly in cancer cell lines where the targeted kinases are key drivers of proliferation and survival.

Table 2: Anti-proliferative Activity of 5-Aminopyrazole Derivatives

| Derivative | Cell Line | Activity | IC50 (nM) |

| Compound 10h (a pan-FGFR covalent inhibitor) | NCI-H520 (Lung Cancer) | Anti-proliferative | 19 |

| SNU-16 (Gastric Cancer) | Anti-proliferative | 59 | |

| KATO III (Gastric Cancer) | Anti-proliferative | 73 | |

| Pyrazole-Indole Hybrid 7a | HepG2 (Liver Cancer) | Cytotoxicity | 6,100 |

| Pyrazole-Indole Hybrid 7b | HepG2 (Liver Cancer) | Cytotoxicity | 7,900 |

Antifungal Activity

Certain pyrazole carboxamide derivatives have been developed as agricultural fungicides, demonstrating potent activity against plant pathogens. Their mechanism of action is primarily through the inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain.

Table 3: Antifungal Activity of Pyrazole Carboxamide Derivatives

| Derivative | Fungal Pathogen | Activity | EC50 (mg/L) |

| SCU2028 (a diarylamine derivative) | Rhizoctonia solani | Antifungal | 0.022 |

| Compound 12 (an N-phenyl derivative) | Rhizoctonia solani | Antifungal | 0.021 |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol is a general method for measuring the activity of kinases such as p38α and FGFRs by quantifying the amount of ADP produced during the enzymatic reaction.

Materials:

-

Kinase (e.g., recombinant human p38α, FGFR1)

-

Kinase-specific peptide substrate

-

Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)

-

ATP solution

-

Test compounds (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 384-well assay plates

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the test compound in DMSO. Further dilute in kinase buffer to achieve the final desired concentrations. Prepare a substrate/ATP mix in kinase buffer. The final ATP concentration should ideally be at the Km for the specific kinase.

-

Assay Plate Setup: To the wells of a 384-well plate, add 1 µl of the diluted test compound or DMSO vehicle control.

-

Enzyme Addition: Add 2 µl of diluted kinase enzyme to each well.

-

Reaction Initiation: Add 2 µl of the substrate/ATP mix to each well to start the reaction.

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

ATP Depletion: Add 5 µl of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.

-

ADP to ATP Conversion: Add 10 µl of Kinase Detection Reagent to each well. Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.

-

Data Acquisition: Record the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using a non-linear regression curve fit.

Cell Proliferation Assay (CellTiter-Glo® Format)

This assay determines the number of viable cells in culture based on the quantification of ATP, which indicates the presence of metabolically active cells.

Materials:

-

Cancer cell lines (e.g., NCI-H520, SNU-16)

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Test compounds (dissolved in DMSO)

-

CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

-

White, opaque-walled 96-well plates

Procedure:

-